molecular formula C16H12N4O4 B14341025 4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one CAS No. 92355-78-7

4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one

Cat. No.: B14341025
CAS No.: 92355-78-7
M. Wt: 324.29 g/mol
InChI Key: NRNOUWHPDYGAKE-UHFFFAOYSA-N
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Description

4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a methoxy group, a nitropyridine moiety, and a hydrazinylidene linkage to a naphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one typically involves the condensation of 5-nitropyridine-2-carbohydrazide with 4-methoxy-1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or interaction with DNA. The nitro group in the pyridine ring can also undergo reduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitropyridine: A related compound with similar structural features but lacking the hydrazinylidene linkage and naphthalenone core.

    4-Methoxy-2-[(5-nitropyridin-2-yl)imino]methylphenol: Another related compound with a Schiff base structure.

Uniqueness

4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one is unique due to its combination of a methoxy group, nitropyridine moiety, and hydrazinylidene linkage to a naphthalenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

92355-78-7

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

4-methoxy-2-[(5-nitropyridin-2-yl)diazenyl]naphthalen-1-ol

InChI

InChI=1S/C16H12N4O4/c1-24-14-8-13(16(21)12-5-3-2-4-11(12)14)18-19-15-7-6-10(9-17-15)20(22)23/h2-9,21H,1H3

InChI Key

NRNOUWHPDYGAKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)O)N=NC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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